![molecular formula C16H18N4O2 B2820409 (4-Benzylpiperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone CAS No. 2034280-77-6](/img/structure/B2820409.png)
(4-Benzylpiperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone
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Overview
Description
“(4-Benzylpiperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone” is a chemical compound that has been studied for its potential therapeutic applications . It has been evaluated as a potential 5-HT3 receptor antagonist, which could play a key role in the management of psychiatric disorders such as depression and anxiety .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel compounds were synthesized by the reductive amination of a precursor with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Chemical Reactions Analysis
While specific chemical reactions involving “(4-Benzylpiperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone” are not available in the retrieved resources, studies on similar compounds suggest that they can undergo a variety of reactions. For instance, they can participate in reductive amination reactions .Physical And Chemical Properties Analysis
The molecular weight of “(4-Benzylpiperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone” is 298.346. Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved resources.Scientific Research Applications
Antimicrobial Activity
(4-Benzylpiperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone: and its derivatives exhibit significant antibacterial and antifungal activity. Researchers have synthesized a series of novel compounds based on this structure and screened them for in vitro antimicrobial effects. These compounds demonstrated efficacy comparable to standard antimicrobial agents .
Antitubercular Potential
While not directly studied for tuberculosis, related benzylpiperazine derivatives have shown promise as anti-tubercular agents. Researchers have designed and synthesized substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives. Investigating the anti-tubercular activity of our compound in this context could be valuable .
Anticancer Properties
Coumarin derivatives, including those structurally related to our compound, have been explored for their anticancer potential. While specific studies on this compound are scarce, its structural features warrant investigation in cancer cell lines. Coumarins have demonstrated cytotoxic effects and apoptosis induction in various cancer models .
Anti-HIV Research
Coumarins have also been investigated as potential anti-HIV agents. Although no direct studies exist for our compound, its structural similarity to known coumarin-based anti-HIV compounds suggests it could be a candidate for further evaluation .
Anticoagulant Activity
Coumarins are known for their anticoagulant properties. While our compound hasn’t been directly tested, its coumarin-like structure may contribute to anticoagulant effects. Further research could explore its impact on coagulation pathways .
Antioxidant and Anti-inflammatory Effects
Coumarins exhibit antioxidant and anti-inflammatory activities. Although data on our specific compound is limited, its phenolic and heterocyclic moieties suggest potential in these areas. Investigating its effects on oxidative stress and inflammation could yield valuable insights .
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-(4-benzylpiperazine-1-carbonyl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-15-10-14(17-12-18-15)16(22)20-8-6-19(7-9-20)11-13-4-2-1-3-5-13/h1-5,10,12H,6-9,11H2,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEHGEXLSHHDAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC(=O)NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzylpiperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone |
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